molecular formula C5H4F6O2 B156492 2,2-Bis(trifluoromethyl)-1,3-dioxolane CAS No. 1765-26-0

2,2-Bis(trifluoromethyl)-1,3-dioxolane

Cat. No. B156492
CAS RN: 1765-26-0
M. Wt: 210.07 g/mol
InChI Key: PQNNUQKDERZMPQ-UHFFFAOYSA-N
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Description

2,2-Bis(trifluoromethyl)-1,3-dioxolane is a chemical compound that is part of a broader class of organic compounds known as dioxolanes. These compounds are characterized by a five-membered ring structure containing two oxygen atoms. The specific substitution pattern of 2,2-bis(trifluoromethyl) groups on the 1,3-dioxolane ring can influence the physical and chemical properties of the compound, making it of interest in various chemical synthesis applications.

Synthesis Analysis

The synthesis of 2,2-bis(trifluoromethyl)-1,3-dioxolane derivatives can be achieved through different methods. For instance, bismuth(III) triflate has been used as a catalyst to synthesize 1,3-dioxolanes from carbonyl compounds, avoiding the use of a Dean-Stark trap, which is a common method for removing water from reaction mixtures . Additionally, the reaction of bis(acylsilanes) with trifluoromethyltrimethylsilane (TFMTMS) has been reported to produce a new family of 2,2-difluoro-3-trialkylsilylketols, which can be further processed to yield cyclic 2-fluoro-1,3-diketones .

Molecular Structure Analysis

The molecular structure of 2,2-bis(trifluoromethyl)-1,3-dioxolane derivatives can be complex and varies depending on the specific substituents and reaction conditions. For example, the molecular structure of 1,2-bis(trifluoromethyl)-1,1,2,2-tetramethyldisilane has been studied in different phases, revealing conformational changes between the solid, liquid, and gas states . This suggests that the molecular structure of 2,2-bis(trifluoromethyl)-1,3-dioxolane derivatives can be similarly influenced by their physical state.

Chemical Reactions Analysis

The chemical reactivity of 2,2-bis(trifluoromethyl)-1,3-dioxolane derivatives can be utilized in various organic synthesis reactions. For instance, bismuth trifluoromethanesulfonate-catalyzed allylation of dioxolanes has been developed, which is an environmentally friendly and less corrosive method compared to traditional reagents . Moreover, the radical addition reactions of fluorinated species to perfluoroolefins have been explored, demonstrating high selectivity and yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2-bis(trifluoromethyl)-1,3-dioxolane derivatives are influenced by their molecular structure. For example, copolymers of tetrafluoroethylene and 2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole synthesized in supercritical carbon dioxide exhibit glass transition temperatures that increase with the PDD content, indicating that the substitution pattern on the dioxolane ring can significantly affect the thermal properties of the material . Additionally, novel polyimides derived from fluorinated aromatic diamines, which include the 2,2-bis(trifluoromethyl)-1,3-dioxolane moiety, show good solubility in polar organic solvents and excellent thermal stability, further highlighting the importance of the dioxolane structure in determining material properties10.

Scientific Research Applications

1. Synthesis and Properties of Fluorinated Polyimides for Flexible Electronics

  • Application Summary: The compound is used in the synthesis of fluorinated polyimides, which are prepared from a twisted benzidine monomer containing two trifluoromethyl (CF3) groups on one aromatic ring . These polyimides are considered for use in flexible electronics, including flexible solar cell arrays and flexible organic light-emitting diode (OLED) displays .
  • Methods of Application: The diamine monomer, which has a rigid and nonplanar structure, is polymerized with typical dianhydride monomers including BPDA, BTDA, ODPA, 6-FDA, and PMDA, to obtain the corresponding polyimides . Most polyimides are soluble in organic solvents due to their twisted chain structure and can be solution cast into flexible and tough films .
  • Results or Outcomes: The films have a UV-vis absorption cut-off wavelength at 354–398 nm and a light transparency of 34–90% at a wavelength of 550 nm. They also have tensile strengths of 92–145 MPa and coefficients of thermal expansion (CTE) of 6.8–63.1 ppm/°C . The polymers exhibited high thermal stability with 5% weight loss at temperatures ranging from 535 to 605°C in nitrogen and from 523 to 594°C in air, and high glass temperature (Tg) values in the range of 345–366°C .

2. Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups

  • Application Summary: The compound is used in the synthesis of soluble aromatic poly(amide-imide)s (PAIs) from a new diamide–diamine monomer having biphenyl units with two CF3 groups .
  • Methods of Application: The diamide–diamine monomer is polymerized with 2,2′-bis(trifluoromethyl)benzidine and pyromelltic dianhydride through an imidization reaction to prepare PAIs with a controlled imide/amide bond ratio in the main chains . These PAIs are soluble in polar organic solvents and can be solution-cast into flexible freestanding films .
  • Results or Outcomes: All PAIs exhibited high thermal stability with 5% weight loss temperature (Td5) from 464 to 497 °C in air, and no appearance of glass transition up to 400 °C . Notably, the linear coefficient of thermal expansion (CTE) value of the PAI films was linearly decreased with the imide bond content and varied from 44.8 to 7.8 ppm/°C .

3. Synthesis of Fluorinated Polyimides for Optoelectronic Devices

  • Application Summary: The compound is used in the synthesis of Poly [4,5-difluoro-2,2-bis (trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene] (AF1600), a fluorinated polymer that is formed by the copolymerization of 2,2-bis (trifluoromethyl)- 4,5-difluoro-1,3-dioxole and 1,1,2,2,- tetrafluoroethylene . This polymer is an optically transparent photo-stable polymer with a high glass transition temperature (Tg), which can be used as a coating in electrochemical and electronic devices .
  • Methods of Application: The polymer is synthesized through copolymerization and can be used as a low-refractive index coating for optical devices, protective coating for chemical resistance, release coating, and sight window for harsh chemical environments .
  • Results or Outcomes: The polymer exhibits a high glass transition temperature (Tg) and is optically transparent, making it suitable for use in various optical and optoelectronic applications .

4. Synthesis of Soluble Polyamide-Imides for Space Optical Applications

  • Application Summary: The compound is used in the synthesis of soluble colorless polyamide-imides with extremely low thermal expansion coefficients through an in-situ silylation method . These polymers are good candidates as novel diffractive membrane optical system architectures .
  • Methods of Application: The polymers are prepared from trimellitic anhydride chloride and 2,2′-bis (trifluoromethyl)benzidine through a facile one-pot in-situ silylation method . By incorporating fluorinated side groups, the solubility of the prepared polyamide-imide is greatly enhanced .
  • Results or Outcomes: The prepared polyamide-imide films revealed high tensile strength, high tensile modulus, high glass transition temperature (Tg) and most interestingly, very low coefficient of thermal expansion (CTE) of 11 ppm/°C . Copolymerization with pyromellitic dianhydride (PMDA) led to an extremely low CTE of 4 ppm/°C .

5. Synthesis of Thermoplastic Polyimide

  • Application Summary: The compound is used as a monomer in the synthesis of thermoplastic polyimide (TPI) in combination with 2,3,3’,4’-biphenyltetracarboxylic dianhydride and 4,4’-oxydianiline .
  • Methods of Application: The monomers are polymerized to form the thermoplastic polyimide . The resulting TPI can be processed into various forms and used in a variety of applications due to its excellent thermal and mechanical properties .
  • Results or Outcomes: The synthesized TPI exhibits excellent thermal stability and mechanical strength, making it suitable for use in various high-performance applications .

6. Synthesis of Fluorinated Polyimides for Electrochemical and Electronic Devices

  • Application Summary: The compound is used in the synthesis of Poly [4,5-difluoro-2,2-bis (trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene] (AF1600), a fluorinated polymer that is formed by the copolymerization of 2,2-bis (trifluoromethyl)- 4,5-difluoro-1,3-dioxole and 1,1,2,2,- tetrafluoroethylene . This polymer is an optically transparent photo-stable polymer with a high glass transition temperature (Tg), which can be used as a coating in electrochemical and electronic devices .
  • Methods of Application: The polymer is synthesized through copolymerization and can be used as a low-refractive index coating for optical devices, protective coating for chemical resistance, release coating, and sight window for harsh chemical environments .
  • Results or Outcomes: The polymer exhibits a high glass transition temperature (Tg) and is optically transparent, making it suitable for use in various optical and optoelectronic applications .

properties

IUPAC Name

2,2-bis(trifluoromethyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F6O2/c6-4(7,8)3(5(9,10)11)12-1-2-13-3/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNNUQKDERZMPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2073275
Record name 2,2-Bis(trifluoromethyl)-1,3-dioxolane
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Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Bis(trifluoromethyl)-1,3-dioxolane

CAS RN

1765-26-0
Record name 2,2-Bis(trifluoromethyl)-1,3-dioxolane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxolane, 2,2-bis(trifluoromethyl)-
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Record name 2,2-Bis(trifluoromethyl)-1,3-dioxolane
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Record name 1765-26-0
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Synthesis routes and methods

Procedure details

Into a 300 mL three-necked flask equipped with a gas-inlet tube, a reflux condenser, and a thermometer was charged 10.0 g (0.12 mol) of ethylene chlorohydrin beforehand, followed by cooling with ice. Then, 20.0 g (0.12 mol) of hexafluoroacetone was added through the gas-inlet tube. After completion of the addition, the whole was stirred for 15 minutes as it was and then 100 mL of t-butyl methyl ether was added. Then, 16.6 g (0.12 mol) of potassium carbonate was added portionwise over a period of 1 hour and, after completion of the addition, the whole was stirred as it was. The resulting mixture was poured into 100 mL of water and an organic layer was separated by two-layer separation in a separating funnel. The resulting organic layer was subjected to distillation under normal pressure to collect a fraction of 106° C. to 107° C. to obtain 15.8 g (purity 99%, yield 62.0%) of 2,2-bis(trifluoromethyl)-1,3-dioxolane (fluorinated acetal (E)).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
16.6 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
LM Popova - Russian Journal of Applied Chemistry, 2009 - Springer
2-Pentafluorophenyl-2-trifluoromethyl-1,3-dioxolane was prepared by cyclization of octafluoroacetophenone with 2-chloroethanol under the conditions of base catalysis. Successive …
Number of citations: 3 link.springer.com
RD Bagnall, W Bell, K Pearson - Journal of Fluorine Chemistry, 1977 - Elsevier
A range of fluorochlorodioxolane derivatives has been prepared by chlorination, fluorination and reduction of polyfluoroalkyl-1,3-dioxolanes, for screening as potential inhalation …
Number of citations: 30 www.sciencedirect.com
Y Sasaki, N Yamazaki, M Handa - MRS Online Proceedings Library …, 1997 - cambridge.org
The electrolytic conductivity, the lithium cycling efficiency of lithium electrode and the energy density for Li/V2O5(2025) coin-type cell were examined in ternary solvent electrolytes …
Number of citations: 4 www.cambridge.org
PR Resnick, WH Buck - Fluoropolymers 2: Properties, 2002 - Springer
Conclusion Teflon® AF is truly a family of amorphous fluoropolymers with an extraordinary combination of properties. All of the excellent properties of the existing fluoropolymers have …
Number of citations: 38 link.springer.com
SJ Maguire-Boyle, AR Barron - Environmental Science: Processes & …, 2014 - pubs.rsc.org
A detailed analysis is reported of the organic composition of produced water samples from typical shale gas wells in the Marcellus (PA), Eagle Ford (TX), and Barnett (NM) formations. …
Number of citations: 243 pubs.rsc.org
LB Alemany, TB Malloy Jr, MM Nunes… - Journal of Molecular …, 2012 - Elsevier
In a continuation of our initial investigation of the complex 13 C and 19 F spectra exhibited by two simple organofluorine compounds, additional organofluorine compounds expected to …
Number of citations: 9 www.sciencedirect.com
M Ue, Y Sasaki, Y Tanaka, M Morita - … for Lithium and Lithium-Ion Batteries, 2014 - Springer
Most of the liquid electrolytes used in commercial lithium-ion (Li-ion) cells are nonaqueous solutions, in which roughly 1 mol dm −3 of lithium hexafluorophosphate (LiPF 6 ) salt is …
Number of citations: 58 link.springer.com
I Aim - Modern Inhalation Anesthetics, 2012 - books.google.com
In writing a chapter on “Exploratory and Newer Compounds” in a book concerned with anesthesia, the authors feel that it is most important to have a clear idea of the aims of their work. …
Number of citations: 0 books.google.com
M Modo - Neuroscience, 2021 - Elsevier
H magnetic resonance imaging (MRI) has established itself as a key diagnostic technique, affording the visualization of brain anatomy, blood flow, activity and connectivity. The …
Number of citations: 13 www.sciencedirect.com
THS Burns, A Bracken - Modern Inhalation Anesthetics, 1972 - Springer
In writing a chapter on “Exploratory and Newer Compounds” in a book concerned with anesthesia, the authors feel that it is most important to have a clear idea of the aims of their work. …
Number of citations: 2 link.springer.com

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